molecular formula C9H9NO B1169210 10-O-rhodosaminyl beta-rhodomycinone CAS No. 112680-26-9

10-O-rhodosaminyl beta-rhodomycinone

Cat. No.: B1169210
CAS No.: 112680-26-9
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Description

10-O-rhodosaminyl beta-rhodomycinone is a complex anthracycline antibiotic derived from the bacterium Streptomyces violaceus. It is known for its potent antitumor properties and is structurally related to other anthracyclines like doxorubicin and daunorubicin. This compound is characterized by its unique glycosidic linkage, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-rhodosaminyl beta-rhodomycinone typically involves the glycosylation of beta-rhodomycinone with rhodosamine. The reaction conditions often require the use of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound is generally achieved through fermentation processes using Streptomyces violaceus. The fermentation broth is then subjected to extraction and purification steps to isolate the compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are commonly employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

10-O-rhodosaminyl beta-rhodomycinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthracycline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracycline derivatives.

Scientific Research Applications

10-O-rhodosaminyl beta-rhodomycinone has several scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and anthracycline chemistry.

    Biology: Investigated for its interactions with DNA and its role in inhibiting topoisomerase II.

    Medicine: Explored for its antitumor activity and potential use in cancer therapy.

    Industry: Utilized in the development of new antibiotics and chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 10-O-rhodosaminyl beta-rhodomycinone involves intercalation into DNA, which disrupts the replication and transcription processes. It also inhibits the enzyme topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s glycosidic linkage plays a crucial role in its binding affinity and specificity for DNA.

Comparison with Similar Compounds

10-O-rhodosaminyl beta-rhodomycinone is compared with other anthracyclines such as:

    Doxorubicin: Known for its broad-spectrum antitumor activity but associated with cardiotoxicity.

    Daunorubicin: Primarily used in the treatment of leukemia.

    Epirubicin: Similar to doxorubicin but with a different side effect profile.

Uniqueness

This compound is unique due to its specific glycosidic linkage, which enhances its biological activity and reduces some of the side effects commonly associated with other anthracyclines.

Similar Compounds

  • Doxorubicin
  • Daunorubicin
  • Epirubicin
  • Idarubicin

Properties

CAS No.

112680-26-9

Molecular Formula

C9H9NO

Molecular Weight

0

Synonyms

10-O-rhodosaminyl beta-rhodomycinone

Origin of Product

United States

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